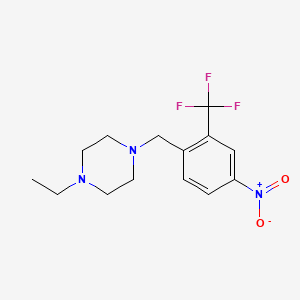

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

Overview

Description

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine is a chemical compound with the molecular formula C14H18F3N3O2 and a molecular weight of 317.31 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a benzyl group that contains both nitro and trifluoromethyl substituents. It is used primarily in research and development settings.

Preparation Methods

The synthesis of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine typically involves the reaction of 1-ethylpiperazine with 4-nitro-2-(trifluoromethyl)benzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine can be compared with other similar compounds, such as:

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activities.

1-(4-Nitro-2-(trifluoromethyl)benzyl)piperazine: Lacks the ethyl substitution on the piperazine ring, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (CAS No. 859027-20-6) is a synthetic compound characterized by its unique molecular structure, which includes a piperazine ring, an ethyl group, a nitro group, and a trifluoromethyl-substituted benzyl moiety. The compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

- Molecular Formula : C14H18F3N3O2

- Molecular Weight : 317.31 g/mol

- IUPAC Name : 1-ethyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]piperazine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the nitro and trifluoromethyl groups enhances its binding affinity and specificity, potentially leading to the modulation of specific biochemical pathways. However, detailed studies are required to fully elucidate its mechanism of action and identify the precise molecular targets involved.

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities:

Anticancer Activity

Research has shown that derivatives of piperazine compounds often display significant anticancer properties. For instance, modifications in the piperazine structure can lead to enhanced cytotoxicity against different cancer cell lines. Although specific IC50 values for this compound have not been extensively documented, similar compounds have demonstrated promising results in inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analog A | MCF-7 | 0.11 |

| Analog B | A549 | 0.76 |

| Reference (Doxorubicin) | MCF-7 | 10.38 |

Note: The above table illustrates comparative IC50 values for similar compounds, suggesting potential for further exploration of this compound's anticancer activity.

Enzyme Inhibition

The compound has been studied for its potential as a multikinase inhibitor. Structural modifications have been linked to enhanced inhibitory effects on various kinases involved in cancer progression. For example, minor modifications in related compounds have led to nanomolar potency against specific kinases, indicating that similar strategies could be applied to optimize this compound for improved efficacy.

Case Studies

- In Vitro Studies : In laboratory settings, compounds structurally related to this compound have shown significant inhibition of cell migration and proliferation in various cancer cell lines, suggesting a potential role as an antitumor agent.

- Molecular Docking Studies : Computational studies involving molecular docking have indicated that the compound can effectively bind to target proteins associated with cancer pathways, providing insights into its potential therapeutic applications.

Properties

IUPAC Name |

1-ethyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O2/c1-2-18-5-7-19(8-6-18)10-11-3-4-12(20(21)22)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJSJFKIGHYITE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.